molecular formula C10H7Cl2NO4 B5307657 2-chloroethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate

2-chloroethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate

Cat. No.: B5307657
M. Wt: 276.07 g/mol
InChI Key: ONTYJCPFCUNEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2-chloroethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO4/c11-3-4-16-9(14)13-7-5-6(12)1-2-8(7)17-10(13)15/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTYJCPFCUNEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=O)O2)C(=O)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate typically involves the condensation of 2-aminophenol with appropriate aldehydes or acids under specific reaction conditions. For instance, a condensation reaction between 2-aminophenol and aldehydes can produce benzoxazole derivatives in good yield using catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reactions. These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives with varying properties.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxides, while reduction reactions may yield various reduced derivatives. Substitution reactions can result in a wide range of substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 2-chloroethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, benzoxazole derivatives have been shown to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloroethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate include other benzoxazole derivatives, such as:

  • 2-aminophenyl benzoxazole
  • 2-aryl benzoxazole
  • 2-alkyl benzoxazole

Uniqueness

What sets this compound apart from other benzoxazole derivatives is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chloroethyl and chloro groups enhances its reactivity and potential for various applications in research and industry .

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